molecular formula C24H24FN3O3 B6103976 ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate

ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate

Cat. No. B6103976
M. Wt: 421.5 g/mol
InChI Key: IEWWRSJRHUKBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. It may also interact with certain receptors in the brain to improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory and anti-tumor properties make it a promising candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the study of ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand its effects on inflammation and tumor growth. Additionally, further research is needed to explore the potential of this compound in combination with other drugs for improved therapeutic outcomes.

Synthesis Methods

The synthesis of ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate involves the reaction of 2-fluorobenzylamine and ethyl 3-piperidinecarboxylate with 5-chloroquinoxaline-2-carbonyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting compound is then purified through column chromatography to obtain a pure product.

Scientific Research Applications

Ethyl 3-(2-fluorobenzyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinecarboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]-1-(quinoxaline-5-carbonyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3/c1-2-31-23(30)24(15-17-7-3-4-9-19(17)25)11-6-14-28(16-24)22(29)18-8-5-10-20-21(18)27-13-12-26-20/h3-5,7-10,12-13H,2,6,11,14-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWWRSJRHUKBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=C3C(=CC=C2)N=CC=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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